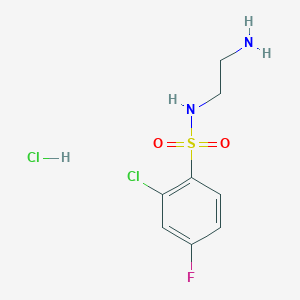

N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride

CAS No.: 1803586-90-4

Cat. No.: VC2599536

Molecular Formula: C8H11Cl2FN2O2S

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803586-90-4 |

|---|---|

| Molecular Formula | C8H11Cl2FN2O2S |

| Molecular Weight | 289.15 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |

| Standard InChI Key | ZMSRTHSFPIQYJE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1803586-90-4 |

| Chemical Formula | C₈H₁₁Cl₂FN₂O₂S |

| Molecular Weight | 289.16 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide; hydrochloride |

| InChI | InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2-5-12H,3-4,11H2;1H |

| InChI Key | ZMSRTHSFPIQYJE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl |

| MDL Number | MFCD28348185 |

The chemical structure features a sulfonamide group (-SO₂NH-) that bridges the aromatic ring and the aminoethyl chain. This configuration is particularly significant for its biological activity and pharmaceutical potential .

| Property | Description |

|---|---|

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

| Purity | ≥95% |

| GHS Signal Word | Warning |

| Shipping Temperature | Normal |

| Country of Origin | Ukraine (as reported by some suppliers) |

The compound is generally stable under normal laboratory conditions but should be stored appropriately to prevent degradation. Its solubility characteristics, primarily enhanced by the hydrochloride salt formation, make it suitable for various pharmaceutical formulations and research applications .

Biological Activity and Mechanisms of Action

N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride demonstrates notable biological activities, particularly in the context of antimicrobial properties. The compound's structure facilitates specific interactions with biological targets, contributing to its pharmacological effects.

Antibacterial Properties

The primary biological activity associated with N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride is its antibacterial effect. The compound exhibits activity through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis pathway.

By disrupting folate synthesis, the compound interferes with the production of nucleic acids in bacteria, ultimately inhibiting their growth and reproduction. This mechanism of action aligns with other sulfonamide-based antibiotics that have established clinical applications.

Studies suggest that compounds with similar structural features show efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial profile. This characteristic makes N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride a potential candidate for further development in addressing antibiotic resistance challenges.

Hypoxic Cell Selectivity

Beyond its antibacterial properties, N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride has been studied for its potential as a hypoxic cell selective agent. This property suggests possible applications in cancer research, as hypoxic cells commonly found in solid tumors often exhibit resistance to conventional treatment modalities.

Compounds that selectively target hypoxic environments could provide novel approaches to cancer therapy, potentially overcoming resistance mechanisms associated with tumor hypoxia. While research in this area is still evolving, the structural features of this compound suggest promising avenues for investigation.

Structure-Activity Relationships

Comparison with Similar Compounds

Several structurally related compounds have been identified and studied:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume